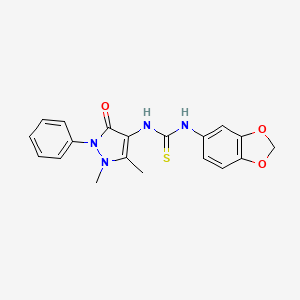
EGFR-IN-52
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EGFR-IN-52 is a potent inhibitor of the epidermal growth factor receptor (EGFR). It has shown significant efficacy in inhibiting the activity of EGFR, which is a critical target in cancer therapy. This compound exhibits IC50 values of 0.358, 86.02, and 432.67 μM against EGFR, EGFR L858R-TK, and EGFR T790M-TK, respectively .
準備方法
The preparation of EGFR-IN-52 involves several synthetic routes and reaction conditions. One of the methods includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production methods for this compound are designed to ensure high yield and purity of the compound. Detailed information on the synthetic routes and reaction conditions can be found in patents and scientific literature .
化学反応の分析
EGFR-IN-52 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives of this compound .
科学的研究の応用
EGFR-IN-52 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of EGFR. In biology, it helps in understanding the role of EGFR in cellular processes. In medicine, this compound is being investigated for its potential use in cancer therapy, particularly in targeting EGFR mutations that are resistant to other treatments. In the industry, it is used in the development of new therapeutic agents .
作用機序
The mechanism of action of EGFR-IN-52 involves the inhibition of the tyrosine kinase activity of EGFR. This inhibition prevents the activation of downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis. By blocking these pathways, this compound effectively hampers the growth and spread of cancer cells. The molecular targets and pathways involved include the EGFR signaling pathway and its associated downstream effectors .
類似化合物との比較
EGFR-IN-52 can be compared with other similar compounds, such as gefitinib, erlotinib, afatinib, and osimertinib. These compounds also target EGFR but may differ in their efficacy, selectivity, and resistance profiles. For instance, while gefitinib and erlotinib are first-generation EGFR inhibitors, afatinib and osimertinib are second- and third-generation inhibitors, respectively. This compound is unique in its ability to inhibit specific EGFR mutations that are resistant to other inhibitors .
Conclusion
This compound is a promising compound with significant potential in cancer therapy. Its ability to inhibit EGFR and its various mutations makes it a valuable tool in scientific research and drug development. Further studies and clinical trials are needed to fully understand its therapeutic potential and to develop effective treatment strategies for cancer patients.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-12-17(18(24)23(22(12)2)14-6-4-3-5-7-14)21-19(27)20-13-8-9-15-16(10-13)26-11-25-15/h3-10H,11H2,1-2H3,(H2,20,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMSKFVKBVCPAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














